3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid
Vue d'ensemble
Description
3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
BAY 11-7082 inhibits the activity of NF-kB by blocking the phosphorylation and degradation of its inhibitor, IkB. This prevents the translocation of NF-kB to the nucleus, where it activates the transcription of pro-inflammatory genes. In addition, BAY 11-7082 has also been shown to inhibit the activity of other signaling pathways, such as STAT3 and JAK/STAT.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-kB inhibition, which allows for the study of the specific role of NF-kB in various biological processes. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. In addition, its effects on other signaling pathways may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-kB, which may have greater therapeutic potential. In addition, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer properties of BAY 11-7082, as well as its potential for use in combination with other drugs. Finally, there is also interest in exploring the potential use of BAY 11-7082 in other areas, such as neurodegenerative diseases and viral infections.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the inflammatory response. In addition, BAY 11-7082 has also been studied for its anti-cancer properties, with several studies showing that it can inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-2-methylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-12(14(17)18)3-2-4-13(9)16-21(19,20)11-7-5-10(15)6-8-11/h2-8,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKRVBCSHNWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Bromophenyl)sulfonyl]amino}-2-methylbenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.